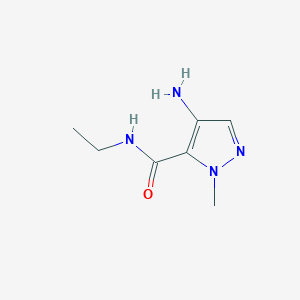
1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 878769-86-9 . It has a molecular weight of 217.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I have.Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potential
- Naringenin Pharmacological Activities : Naringenin, a dietary polyphenolic constituent of citrus fruits, showcases a wide array of pharmacological activities, including neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders treatment potential. Its therapeutic effects are largely attributed to anti-inflammatory and antioxidant actions, suggesting a possible link to similar compounds like 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride in terms of pharmacological targets and therapeutic applications (Rani et al., 2016).
Mechanisms of Action and Bioefficacy
- 2-Hydroxy-4-(methylthio) Butanoic Acid vs. DL-Methionine : The review discusses the bioefficacy of 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) relative to DL-methionine, covering chemical, metabolic, and nutritional aspects. Such comparisons may offer insights into the metabolism and potential efficacy of compounds like 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride, focusing on their chemical structures, absorption, and conversion mechanisms (Vázquez-Añón et al., 2017).
Environmental and Health Implications
- Degradation of Acetaminophen by Advanced Oxidation Processes : This review details the degradation pathways, by-products, and biotoxicity of acetaminophen when treated with advanced oxidation processes (AOPs). Understanding these processes can provide a basis for assessing the environmental and health impacts of related compounds, including the disposal and breakdown of 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride in aquatic environments (Qutob et al., 2022).
Antimicrobial and Antioxidant Activity
- Antimicrobial Activity of Eugenol and Essential Oils : The review explores the antimicrobial activity of eugenol, focusing on its effects against various microorganisms. Such studies highlight the potential of naturally occurring compounds in combating infections, which might parallel research into synthetic compounds like 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride for similar applications (Marchese et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPOFBPMPSEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)


![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)
![3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)
![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)


![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2771118.png)
![1-methyl-3-(3-methylbutyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2771119.png)

